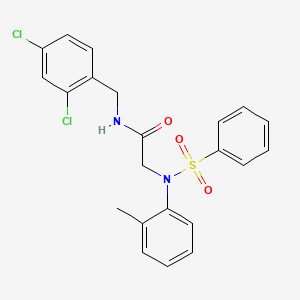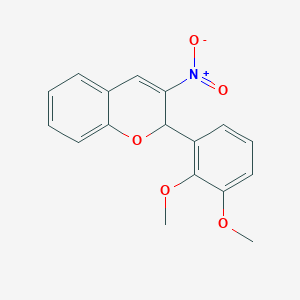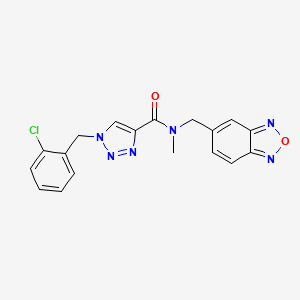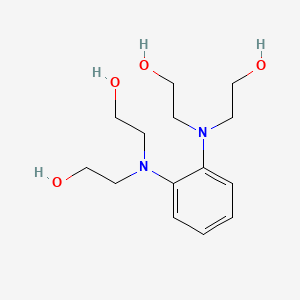
N~1~-(2,4-dichlorobenzyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2,4-dichlorobenzyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. DCMG is a sulfonylurea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
DCMG acts as a sulfonylurea receptor agonist, which leads to the activation of the ATP-sensitive potassium channel, resulting in the depolarization of the cell membrane and the subsequent release of insulin. DCMG has been shown to bind to the sulfonylurea receptor with high affinity, leading to the activation of the ATP-sensitive potassium channel.
Biochemical and Physiological Effects:
DCMG has been shown to have various biochemical and physiological effects. In vitro studies have shown that DCMG can stimulate insulin secretion from pancreatic beta cells. DCMG has also been shown to inhibit the activity of the ATP-sensitive potassium channel in pancreatic beta cells. In vivo studies have shown that DCMG can lower blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
DCMG has various advantages and limitations for lab experiments. One advantage is its high affinity for the sulfonylurea receptor, which makes it a useful tool for studying the receptor. One limitation is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the study of DCMG. One direction is the development of DCMG analogs with improved pharmacological properties. Another direction is the study of the effects of DCMG on other ATP-sensitive potassium channels. Additionally, the potential use of DCMG as a therapeutic agent for other diseases, such as cancer, should be explored.
Synthesemethoden
DCMG can be synthesized using various methods, including the reaction of 2,4-dichlorobenzylamine with 2-methylphenyl isocyanate, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The synthesis of DCMG has also been achieved using other methods, such as the reaction of 2,4-dichlorobenzylamine with 2-methylphenyl isocyanate, followed by the reaction of the resulting intermediate with glycine ethyl ester.
Wissenschaftliche Forschungsanwendungen
DCMG has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DCMG has been studied for its potential use as an antidiabetic agent. In biochemistry, DCMG has been studied for its effects on the insulin secretion pathway. In pharmacology, DCMG has been studied for its potential use as a tool for studying the sulfonylurea receptor.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-[(2,4-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16-7-5-6-10-21(16)26(30(28,29)19-8-3-2-4-9-19)15-22(27)25-14-17-11-12-18(23)13-20(17)24/h2-13H,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYZOJSMEVCODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-chlorophenoxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B5121741.png)
![5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5121747.png)

![butyl 4-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5121756.png)


![2,3-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121783.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5121798.png)
![3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5121800.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5121817.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)
![3-{[(4-fluoro-2-methoxybenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5121832.png)